molecular formula C13H14ClN5O2 B2671159 1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea CAS No. 338418-77-2

1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea

Cat. No.: B2671159
CAS No.: 338418-77-2
M. Wt: 307.74
InChI Key: LJSUKRBTOGQYLP-LDADJPATSA-N
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Description

1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring and the chlorophenyl group imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxy Intermediate: The reaction begins with the ethoxylation of an appropriate precursor, such as 1-chloro-2-ethoxyethane, under basic conditions.

    Triazole Ring Formation: The ethoxy intermediate is then reacted with 1H-1,2,4-triazole in the presence of a suitable catalyst to form the triazole ring.

    Urea Formation: The final step involves the reaction of the triazole intermediate with 4-chlorophenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of phase transfer catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent due to the presence of the triazole ring, which is known for its bioactivity.

    Materials Science: It is explored for use in the development of advanced materials, such as coordination polymers and metal-organic frameworks, due to its ability to form stable complexes with metal ions.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic applications.

    Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new products with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to the heme iron center. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s antifungal and antibacterial effects. Additionally, the chlorophenyl group may enhance the compound’s binding affinity to target proteins, contributing to its overall bioactivity.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)urea: This compound lacks the ethoxy group, which may result in different chemical properties and bioactivity.

    1-(4-chlorophenyl)-3-[(1E)-1-methoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and reactivity.

    1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,3-triazol-1-yl)ethylidene]urea: The substitution of the 1,2,4-triazole ring with a 1,2,3-triazole ring may affect the compound’s binding affinity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl (1E)-N-[(4-chlorophenyl)carbamoyl]-2-(1,2,4-triazol-1-yl)ethanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O2/c1-2-21-12(7-19-9-15-8-16-19)18-13(20)17-11-5-3-10(14)4-6-11/h3-6,8-9H,2,7H2,1H3,(H,17,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSUKRBTOGQYLP-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC(=O)NC1=CC=C(C=C1)Cl)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N/C(=O)NC1=CC=C(C=C1)Cl)/CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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